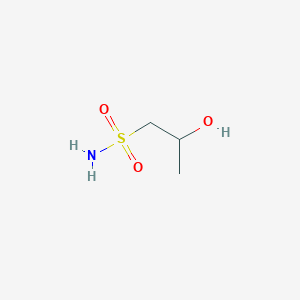

2-羟基丙烷-1-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Hydroxypropane-1-sulfonamide, also known as taurine, is an amino acid-like compound that is widely distributed in animal tissues. It is a non-proteinogenic amino acid, which means that it is not incorporated into proteins, but it has many important physiological functions in the body. Taurine is involved in a variety of processes, including osmoregulation, calcium signaling, and antioxidant defense. In

科学研究应用

合成与结构性质

- 1,3-杂原子取代的 2-氨基丙烷衍生物的合成:2-(溴甲基)-1-磺酰基氮丙啶已被用于合成 1,3-杂原子取代的 2-氨基丙烷衍生物。这个过程涉及在硅胶存在下用叠氮化钠或苯酚钾处理 2-(溴甲基)-1-磺酰基氮丙啶 (D’hooghe、Rottiers、Kerkaert 和 Kimpe,2005)。

糖尿病及其并发症药物设计中的应用

- 糖尿病药物的设计:含有磺酰基的化合物,包括磺酰胺,在药物化学中对于设计用于糖尿病及其并发症的药物非常重要。这些化合物在抑制 11β-羟类固醇脱氢酶 1 型、α-葡萄糖苷酶和其他参与葡萄糖代谢和胰岛素信号传导的酶方面显示出潜力 (陈、侯赛因、帕尔文、张、杨和朱,2012)。

环境和生物转化研究

- 环境和生物转化研究:Forafac®1157 是一种用于灭火泡沫中的氟化表面活性剂,在贻贝和比目鱼中会经历广泛的代谢,形成脱乙酰甜菜碱物质等代谢物。研究还发现 6:2 氟代聚醚磺酰胺是一种主要的代谢物 (Moe、Huber、Svenson、Hagenaars、Pabon、Trümper、Berger、Knapen 和 Herzke,2012)。

化学反应和脱保护方法

- 苯并噻唑-2-磺酰基保护氨基酸的裂解脱保护方法:研究表明,苯并噻唑-2-磺酰胺在水溶液中与羟胺反应,形成 2-羟基苯并噻唑等产物。该反应可用作苯并噻唑-2-磺酰基保护氨基酸的脱保护方法 (Kamps、Belle 和 Mecinović,2013)。

催化应用

- 对映选择性反应中的催化效率:源自 (+)-樟脑的磺酰胺已被测试其在对映选择性反应中的活性,例如二乙基锌加成到苯甲醛。该研究重点研究了不同磺酰胺基团对反应收率和对映体过量的影响 (Kozakiewicz、Ullrich、Wełniak 和 Wojtczak,2010)。

分析方法开发

磺酰胺检测分析方法的开发:已建立了一种使用 LC-MS 对牛乳样品中的磺酰胺进行测定的分析方法。这包括使用负载在二氧化硅上的离子液体作为在线固相萃取的吸附剂 (Silva 和 Lanças,2018)。

食品中磺酰胺残留的检测:已开发出一种高效液相色谱法来检测鸡肉和鸡蛋中的磺酰胺残留。该方法增强了对食品中磺酰胺残留的检测和监测,确保了食品安全 (Premarathne、Satharasinghe、Gunasena、Munasinghe 和 Abeynayake,2017)。

OH 自由基诱导磺酰胺降解的研究:分析技术已被用于追踪磺酰胺在高级氧化过程中的降解。这些过程对于了解磺酰胺类抗生素在水体中的环境归宿至关重要 (Sági、Csay、Szabó、Pátzay、Csonka、Takács 和 Wojnárovits,2015)。

药物和药用化学

对磺酰胺的过敏反应:已经对磺酰胺过敏反应进行了研究,深入了解了磺酰胺在药物应用中的机制和风险 (Choquet-Kastylevsky、Vial 和 Descotes,2002)。

磺酰胺的抗菌和抗肿瘤特性:已经综述了磺酰胺的抗菌、抗真菌、抗氧化和抗肿瘤特性,强调了它们在药用化学和药物设计中的重要性 (Azevedo-Barbosa、Dias、Franco、Hawkes 和 Carvalho,2020)。

安全和危害

作用机制

Target of Action

2-Hydroxypropane-1-sulfonamide is a sulfonamide derivative. Sulfonamides are known to primarily target the enzyme dihydropteroate synthetase (DHPS) in bacteria . DHPS plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and reproduction .

Mode of Action

Sulfonamides, including 2-Hydroxypropane-1-sulfonamide, act as competitive inhibitors of DHPS . They mimic the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and bind to the active site of DHPS, preventing PABA from binding and thus inhibiting the enzyme . This results in the disruption of folic acid synthesis, which in turn inhibits bacterial growth and reproduction .

Biochemical Pathways

The inhibition of DHPS disrupts the biochemical pathway of folic acid synthesis in bacteria . Folic acid is a vital component in the synthesis of nucleic acids and amino acids, which are essential for bacterial cell growth and division . Therefore, the inhibition of folic acid synthesis by 2-Hydroxypropane-1-sulfonamide leads to the cessation of bacterial growth and reproduction .

Pharmacokinetics

Sulfonamides in general are known to be well absorbed in the gastrointestinal tract and widely distributed throughout the body . They are primarily excreted unchanged in the urine . The ADME properties of 2-Hydroxypropane-1-sulfonamide and their impact on its bioavailability would need further investigation.

Result of Action

The primary result of the action of 2-Hydroxypropane-1-sulfonamide is the inhibition of bacterial growth and reproduction due to the disruption of folic acid synthesis . This leads to the eventual death of the bacteria, as they are unable to synthesize the necessary components for cell growth and division .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Hydroxypropane-1-sulfonamide. For instance, sulfonamides are known to be widespread xenobiotic pollutants . Their presence in the environment can lead to the development of antibiotic resistance in bacteria . Furthermore, certain bacteria have developed mechanisms to cope with sulfonamides, including antibiotic resistance, co-metabolic transformation, and partial or total mineralization of sulfonamides .

生化分析

Biochemical Properties

2-Hydroxypropane-1-sulfonamide, like other sulfonamides, exhibits a range of pharmacological activities . It interacts with enzymes such as anti-carbonic anhydrase and anti-tetrahydrofolate synthetase . These interactions allow 2-Hydroxypropane-1-sulfonamide to play a role in various biochemical reactions .

Molecular Mechanism

Sulfonamides are known to act through the blockage of folic acid synthesis . This blockage can lead to changes in gene expression and enzyme activity .

属性

IUPAC Name |

2-hydroxypropane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO3S/c1-3(5)2-8(4,6)7/h3,5H,2H2,1H3,(H2,4,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPXNQHAHVGBVBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

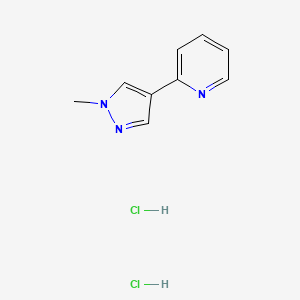

![(2E,NZ)-N-(6-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B3011389.png)

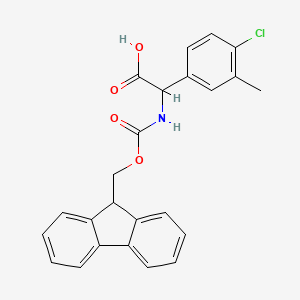

![(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)thio)acetamide](/img/structure/B3011398.png)

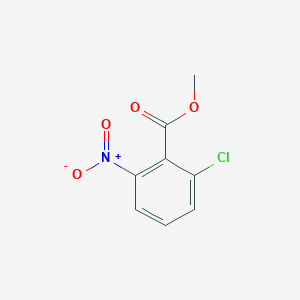

![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(p-tolyloxy)ethanone](/img/structure/B3011403.png)

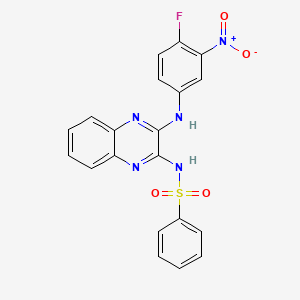

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl]propanamide](/img/structure/B3011405.png)

![N1-(benzo[d]thiazol-2-yl)-N2-(4-sulfamoylphenethyl)oxalamide](/img/structure/B3011408.png)